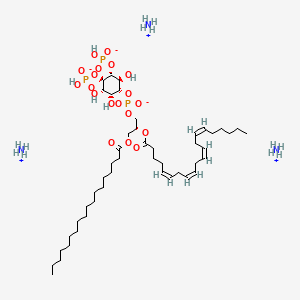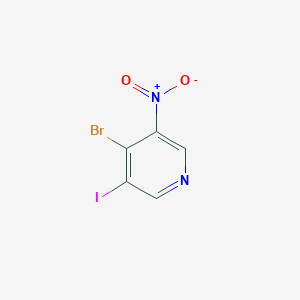
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) is a phospholipid found in the plasma membrane of cells. It plays a crucial role in various cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. This compound is particularly significant in the brain, where it is involved in neurotransmission and other neural functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-alpha-phosphatidylinositol-4,5-bisphosphate can be synthesized from phosphatidylinositol-4-phosphate through a phosphorylation reaction. The reaction typically involves the use of specific kinases and ATP as a phosphate donor . The synthetic route can be summarized as follows:
Starting Material: Phosphatidylinositol-4-phosphate.
Reagents: Kinases, ATP.
Conditions: Aqueous buffer, physiological pH, and temperature.
Industrial Production Methods
Industrial production of L-alpha-phosphatidylinositol-4,5-bisphosphate often involves extraction from porcine brain tissue. The process includes homogenization, centrifugation, and purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
L-alpha-phosphatidylinositol-4,5-bisphosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: By PI 3-kinase, converting it to phosphatidylinositol-3,4,5-trisphosphate.
Common Reagents and Conditions
Hydrolysis: Phospholipase C, physiological pH, and temperature.
Phosphorylation: PI 3-kinase, ATP, aqueous buffer.
Major Products
Hydrolysis: Inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: Phosphatidylinositol-3,4,5-trisphosphate.
Wissenschaftliche Forschungsanwendungen
L-alpha-phosphatidylinositol-4,5-bisphosphate is widely used in scientific research due to its role in various cellular processes. Some of its applications include:
Wirkmechanismus
L-alpha-phosphatidylinositol-4,5-bisphosphate exerts its effects by acting as a substrate for various enzymes involved in signal transduction pathways. It is hydrolyzed by phospholipase C to produce inositol 1,4,5-triphosphate and diacylglycerol, which act as second messengers in cellular signaling . Additionally, it can be phosphorylated by PI 3-kinase to form phosphatidylinositol-3,4,5-trisphosphate, which activates downstream signaling components such as protein kinase AKT .
Vergleich Mit ähnlichen Verbindungen
L-alpha-phosphatidylinositol-4,5-bisphosphate is unique due to its specific role in signal transduction and its presence in the brain. Similar compounds include:
Phosphatidylinositol-3,4,5-trisphosphate: Another signaling phospholipid involved in cellular signaling pathways.
Phosphatidylinositol-4-phosphate: A precursor in the synthesis of L-alpha-phosphatidylinositol-4,5-bisphosphate.
Phosphatidylinositol: The parent compound from which various phosphorylated derivatives are synthesized.
L-alpha-phosphatidylinositol-4,5-bisphosphate stands out due to its specific involvement in the recruitment of endocytic coats and its critical role in the early stages of vesicle formation .
Eigenschaften
Molekularformel |
C47H94N3O19P3 |
|---|---|
Molekulargewicht |
1098.2 g/mol |
IUPAC-Name |
triazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42-,43+,44+,45-,46-,47-;;;/m1.../s1 |
InChI-Schlüssel |
GAIOWTITBYPFJE-WGJQOQIESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)



![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)





